Cas no 1909314-25-5 (4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid)
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid
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- MDL: MFCD29907212
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A861150-1g |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid |
1909314-25-5 | 95% | 1g |
$559.0 | 2024-08-03 | |
| Enamine | EN300-266895-0.05g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 0.05g |
$94.0 | 2025-02-20 | |
| Enamine | EN300-266895-0.1g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 0.1g |
$140.0 | 2025-02-20 | |
| Enamine | EN300-266895-0.25g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 0.25g |
$200.0 | 2025-02-20 | |
| Enamine | EN300-266895-0.5g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 0.5g |
$374.0 | 2025-02-20 | |
| Enamine | EN300-266895-1.0g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 1.0g |
$499.0 | 2025-02-20 | |
| Enamine | EN300-266895-2.5g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 2.5g |
$978.0 | 2025-02-20 | |
| Enamine | EN300-266895-5.0g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 5.0g |
$1448.0 | 2025-02-20 | |
| Enamine | EN300-266895-10.0g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95.0% | 10.0g |
$2146.0 | 2025-02-20 | |
| Enamine | EN300-266895-1g |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid |
1909314-25-5 | 95% | 1g |
$499.0 | 2023-09-11 |
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid Suppliers
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid
4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Benzene-1-Carboximidamide, Acetic Acid
The compound with CAS No. 1909314-25-5, known as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazole ring with a carboximidamide group and an acetic acid moiety. The pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, is a key structural feature that contributes to the compound's biological activity and stability.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of inflammation and immune response. Researchers have demonstrated that the carboximidamide group plays a critical role in enhancing the compound's ability to interact with specific protein targets, such as cytokine receptors. This interaction has been shown to suppress pro-inflammatory responses in vitro, suggesting potential applications in the treatment of autoimmune diseases and chronic inflammatory conditions.
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent functionalization to introduce the carboximidamide and acetic acid groups. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
In terms of pharmacokinetics, this compound exhibits favorable absorption and bioavailability profiles when administered orally. Studies in animal models have shown that it achieves therapeutic concentrations in target tissues without significant accumulation in non-target organs. This property is particularly advantageous for developing drugs with minimal systemic side effects.
One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Preclinical trials have demonstrated its efficacy in reducing inflammation markers such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings align with recent advancements in immunology that emphasize the importance of targeting specific cytokine pathways to treat conditions like rheumatoid arthritis and inflammatory bowel disease.
Moreover, the acetic acid moiety in this compound contributes to its stability under physiological conditions. This stability is crucial for maintaining therapeutic efficacy over extended periods. Researchers have also explored the use of this compound as a precursor for other bioactive molecules, further expanding its potential utility in drug discovery.
Looking ahead, ongoing studies aim to elucidate the molecular mechanisms underlying this compound's activity at a deeper level. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to study its interactions with target proteins at atomic resolution. Such insights will be instrumental in designing next-generation compounds with enhanced potency and selectivity.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide, acetic acid represents a significant advancement in chemical synthesis and drug development. Its unique structure, combined with promising biological activity and favorable pharmacokinetics, positions it as a valuable tool for addressing unmet medical needs in inflammation and immune-related disorders.
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